molecular formula C25H41NO3S B14080161 N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide CAS No. 102247-85-8

N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide

Cat. No.: B14080161
CAS No.: 102247-85-8
M. Wt: 435.7 g/mol
InChI Key: FBEVNECQEHWUOT-UHFFFAOYSA-N
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Description

N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide (CAS Number: 102247-85-8) is a synthetic sulfonamide derivative with a molecular formula of C25H41NO3S and a molecular weight of 435.66 g/mol . This reagent features a 3-oxoindane (1-indanone) moiety linked via a sulfonamide group to a long-chain hexadecane tail, a structure that positions it as a valuable intermediate in medicinal chemistry and pharmacological research. Sulfonamides are a significant class of compounds known for diverse biological activities. Recent scientific investigations highlight the neuroprotective potential of certain bis-sulfonamide derivatives against 6-hydroxydopamine (6-OHDA)-induced neuronal death in in vitro models of Parkinson's disease (PD) . These studies suggest that such compounds can protect mitochondrial membrane potential, decrease intracellular oxidative stress, and modulate pathways involving targets like NAD-dependent deacetylase sirtuin-1 (SIRT1) . Furthermore, the core indane-sulfonamide structure is recognized as a carbonic anhydrase inhibitor , indicating potential applications in researching enzyme inhibition and its physiological consequences. The specific structure of this compound, with its long alkyl chain, may be of particular interest for studying membrane interactions, ligand-receptor binding, and the structure-activity relationships of specialized sulfonamides. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

CAS No.

102247-85-8

Molecular Formula

C25H41NO3S

Molecular Weight

435.7 g/mol

IUPAC Name

N-(3-oxo-1,2-dihydroinden-5-yl)hexadecane-1-sulfonamide

InChI

InChI=1S/C25H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-30(28,29)26-23-18-16-22-17-19-25(27)24(22)21-23/h16,18,21,26H,2-15,17,19-20H2,1H3

InChI Key

FBEVNECQEHWUOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC2=C(CCC2=O)C=C1

Origin of Product

United States

Preparation Methods

Synthesis of 5-Amino-3-oxo-2,3-dihydro-1H-indene

The indenone amine serves as the nucleophilic component for sulfonamide formation. Two primary routes dominate literature:

Route A: Nitration-Reduction Sequence

  • Nitration of 3-Oxo-2,3-dihydro-1H-indene : Treatment with nitric acid in acetic anhydride at 0–5°C introduces a nitro group at the 5-position, yielding 5-nitro-3-oxo-2,3-dihydro-1H-indene.
  • Catalytic Hydrogenation : Pd/C (10% wt) in ethanol under H₂ (1–3 atm) reduces the nitro group to amine at 25–50°C. Yields >80% are achievable with careful control of reaction time to prevent over-reduction.

Route B: Direct Amination via Buchwald-Hartwig Coupling
For halogenated precursors (e.g., 5-bromo-3-oxo-indenone), palladium-catalyzed cross-coupling with ammonia or tert-butyl carbamate enables direct amine installation. Conditions: Pd(OAc)₂/Xantphos, Cs₂CO₃, dioxane, 100°C, 12–24 h.

Preparation of Hexadecane-1-sulfonyl Chloride

The electrophilic sulfonyl chloride is typically derived from oxidation of a thiol precursor:

  • Synthesis of 1-Hexadecanethiol :
    • Alkylation of sodium hydrosulfide with 1-bromohexadecane in DMF at 60°C for 24 h (yield: 65–70%).
  • Oxidation to Sulfonic Acid :
    • H₂O₂ (30%) in H₂SO₃ (1:2 v/v) at 50°C for 6 h converts the thiol to hexadecane-1-sulfonic acid.
  • Chlorination with PCl₅ :
    • Refluxing sulfonic acid with PCl₅ (1.2 eq) in chlorobenzene (110°C, 4 h) yields the sulfonyl chloride, purified via distillation under reduced pressure.

Sulfonamide Coupling Strategies

Classical Two-Step Approach

  • Base-Mediated Reaction :

    • 5-Amino-3-oxo-indenone (1 eq) and hexadecane-1-sulfonyl chloride (1.1 eq) react in anhydrous DCM with Et₃N (2 eq) at 0°C → 25°C over 12 h. Quenching with ice water followed by extraction (DCM) and silica gel chromatography yields the product (60–75%).
  • Solvent Optimization :

    • Polar aprotic solvents (DMF, THF) improve solubility but may require higher temperatures (50–80°C) for complete conversion.

One-Pot Tandem Methodology

Combining sulfonic acid chlorination and coupling in situ reduces handling of moisture-sensitive intermediates:

  • Hexadecane-1-sulfonic acid (1 eq), SOCl₂ (1.5 eq), DMF (cat.), 70°C, 2 h → add 5-aminoindenone (1 eq) and Et₃N (2 eq), stir 12 h at 25°C. Yield: 68%.

Critical Analysis of Methodologies

Comparative Efficiency of Routes

Parameter Nitration-Reduction Buchwald-Hartwig One-Pot Tandem
Total Steps 3 2 2
Overall Yield (%) 50–60 45–55 60–68
Scalability Moderate Low High
Purification Challenges High Moderate Low

Solubility and Purification Challenges

  • Hexadecane Chain Impact : The C16 chain induces extreme hydrophobicity, necessitating mixed solvents (e.g., DCM/MeOH) for chromatography.
  • Byproduct Formation : Over-chlorination during sulfonyl chloride synthesis may require fractional distillation.

Optimization Strategies

Catalytic Enhancements

  • Phase-Transfer Catalysis : Benzyltriethylammonium chloride (0.1 eq) in H₂O/DCM biphasic systems accelerates sulfonamide coupling (time reduced to 6 h).
  • Microwave Assistance : 15 min irradiation at 100 W (80°C) improves coupling yields to 82%.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) as a safer alternative to DCM shows comparable efficacy.
  • Waste Minimization : Recycling Et₃N·HCl via NaOH treatment reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The sulfonamide group can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons
Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Properties/Applications Source
N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide Hexadecyl sulfonamide 449.62 High lipophilicity; potential enzyme inhibitor
3-Oxo-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate Trifluoromethanesulfonate (OTf) 280.22 Electrophilic reagent for Suzuki couplings
N-(1-Methoxy-2,3-dihydro-1H-inden-5-yl)acetamide Acetamide 219.28 Moderate solubility; synthetic intermediate
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone Cathinone (β-keto-amine) 293.40 Psychoactive properties; forensic relevance

Key Observations :

  • Sulfonamide vs. Triflate/Acetamide: The sulfonamide group in the target compound enhances hydrogen-bonding capacity compared to the electron-withdrawing triflate group in ’s reagent. This difference may influence biological activity, as sulfonamides often target enzymes (e.g., carbonic anhydrase) .
  • Alkyl Chain Length : The hexadecane chain in the target compound drastically increases lipophilicity (predicted logP > 8) compared to shorter-chain analogs. This property may improve tissue penetration but complicate aqueous solubility.
  • In contrast, the cathinone derivative () replaces the oxo group with a β-keto-amine, enabling psychoactive effects via dopamine reuptake inhibition .

Biological Activity

N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 3 Oxo 2 3 dihydro 1H inden 5 yl hexadecane 1 sulfonamide\text{N 3 Oxo 2 3 dihydro 1H inden 5 yl hexadecane 1 sulfonamide}

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that various sulfonamide derivatives can inhibit the growth of pathogenic bacteria. The specific activity of this compound against different bacterial strains remains to be fully elucidated. However, related compounds have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. In vitro studies suggest that this compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This could potentially make it a candidate for treating inflammatory diseases.

Anticancer Activity

Recent investigations into sulfonamide derivatives have highlighted their anticancer potential. For example, a study on similar sulfonamide compounds reported promising results against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes related to tumor growth.

CompoundCancer Cell LineIC50 (µM)
Compound AHepG28.39
Compound BMCF719.57
N-(3-Oxo...)TBDTBD

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several sulfonamide derivatives, including N-(3-Oxo...) against Staphylococcus aureus and Escherichia coli. Results indicated that while some derivatives showed high efficacy (MIC values < 10 µg/mL), further testing is necessary to establish the specific activity of N-(3-Oxo...).
  • Anti-inflammatory Effects : A recent study focused on the anti-inflammatory properties of sulfonamide derivatives in a mouse model of arthritis. The results suggested that treatment with these compounds led to a significant reduction in joint swelling and inflammatory markers.

Research Findings and Future Directions

Current research emphasizes the need for further investigations into the biological activities of N-(3-Oxo...) focusing on:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
  • In Vivo Studies : Conducting animal studies to confirm efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Exploring how modifications to the chemical structure affect biological activity.

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